Cas no 64834-59-9 (2-{(3-chlorophenyl)methylamino}ethan-1-ol)

2-{(3-Chlorophenyl)methylamino}ethan-1-ol is a synthetic organic compound featuring a chloro-substituted phenyl group linked to an ethanolamine backbone via a methylamino bridge. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in drug design. The ethanolamine moiety offers functionalization sites for further derivatization, making it valuable in medicinal chemistry. Its well-defined molecular architecture ensures consistent reactivity, supporting its use in controlled synthetic pathways. The compound’s stability under standard conditions further underscores its utility in research and industrial processes.
2-{(3-chlorophenyl)methylamino}ethan-1-ol structure
64834-59-9 structure
商品名:2-{(3-chlorophenyl)methylamino}ethan-1-ol
CAS番号:64834-59-9
MF:C9H12ClNO
メガワット:185.650681495667
CID:1682831
PubChem ID:4711790

2-{(3-chlorophenyl)methylamino}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-[(3-chlorophenyl)methylamino]ethanol
    • STK513240
    • N-(m-chlorobenzyl)ethanolamine
    • SureCN9415942
    • 2-(3-Chloro-benzylamino)-ethanol
    • AC1NFP6X
    • 2-[(3-chlorobenzyl)amino]ethanol
    • 2-(3-chlorobenzylamino)-ethanol
    • 2-(3'-chlorobenzylamino)ethanol
    • 2-{(3-chlorophenyl)methylamino}ethan-1-ol
    • 2-(3-chlorobenzylamino)ethanol
    • IFPPTFSQAJZOCG-UHFFFAOYSA-N
    • AKOS001482231
    • DB-301761
    • G19613
    • 2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol
    • SCHEMBL9415942
    • 64834-59-9
    • DTXSID40405676
    • SB84909
    • EN300-177894
    • AM101082
    • MDL: MFCD06408369
    • インチ: InChI=1S/C9H12ClNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
    • InChIKey: IFPPTFSQAJZOCG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)Cl)CNCCO

計算された属性

  • せいみつぶんしりょう: 185.0607417g/mol
  • どういたいしつりょう: 185.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.3Ų

2-{(3-chlorophenyl)methylamino}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-177894-0.25g
2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol
64834-59-9 95%
0.25g
$110.0 2023-06-08
Aaron
AR00F7YE-2.5g
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
2.5g
$831.00 2025-02-14
1PlusChem
1P00F7Q2-100mg
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
100mg
$153.00 2024-04-22
A2B Chem LLC
AH09050-10g
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
10g
$1389.00 2024-04-19
1PlusChem
1P00F7Q2-50mg
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
50mg
$120.00 2024-04-22
1PlusChem
1P00F7Q2-2.5g
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
2.5g
$787.00 2024-04-22
Aaron
AR00F7YE-10g
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
10g
$1794.00 2023-12-15
A2B Chem LLC
AH09050-100mg
2-(3-Chloro-benzylaMino)-ethanol
64834-59-9 95%
100mg
$117.00 2024-04-19
Enamine
EN300-177894-0.1g
2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol
64834-59-9 95%
0.1g
$77.0 2023-06-08
Enamine
EN300-177894-2.5g
2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol
64834-59-9 95%
2.5g
$586.0 2023-06-08

2-{(3-chlorophenyl)methylamino}ethan-1-ol 関連文献

2-{(3-chlorophenyl)methylamino}ethan-1-olに関する追加情報

Comprehensive Guide to 2-{(3-chlorophenyl)methylamino}ethan-1-ol (CAS No. 64834-59-9): Properties, Applications, and Market Insights

2-{(3-chlorophenyl)methylamino}ethan-1-ol (CAS No. 64834-59-9) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This compound, characterized by its unique chlorophenyl and aminoethanol functional groups, has garnered attention for its potential applications in drug development and material science. In this article, we delve into its chemical properties, synthesis methods, industrial uses, and emerging trends, providing a holistic view for researchers and industry professionals.

The molecular structure of 2-{(3-chlorophenyl)methylamino}ethan-1-ol features a 3-chlorophenyl ring attached to a methylaminoethanol moiety. This combination imparts distinct physicochemical properties, including moderate solubility in polar solvents and stability under controlled conditions. Its CAS No. 64834-59-9 serves as a unique identifier in regulatory and commercial databases, ensuring accurate classification and traceability in global supply chains.

Recent advancements in pharmaceutical intermediates have highlighted the role of 2-{(3-chlorophenyl)methylamino}ethan-1-ol as a precursor in the synthesis of bioactive molecules. Researchers are exploring its utility in designing central nervous system (CNS) targeting agents, owing to its ability to modulate neurotransmitter pathways. Additionally, its chlorinated aromatic structure makes it a candidate for developing antimicrobial coatings and polymer additives, addressing growing demands in healthcare and industrial sectors.

The synthesis of 2-{(3-chlorophenyl)methylamino}ethan-1-ol typically involves reductive amination of 3-chlorobenzaldehyde with methylaminoethanol, followed by purification steps to achieve high yields. Innovations in green chemistry have led to optimized protocols that minimize waste and energy consumption, aligning with sustainable manufacturing practices. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify purity and structural integrity, ensuring compliance with industry standards.

Market trends indicate rising demand for CAS No. 64834-59-9 in Asia-Pacific and North America, driven by expanding pharmaceutical R&D and specialty chemical production. Regulatory frameworks, including REACH and FDA guidelines, govern its handling and commercialization, emphasizing safety and environmental responsibility. Suppliers are increasingly adopting blockchain technology for transparent supply chain management, a response to consumer demand for ethical sourcing.

Frequently asked questions about 2-{(3-chlorophenyl)methylamino}ethan-1-ol include its compatibility with biodegradable polymers and potential in cancer research. These queries reflect broader interests in sustainable materials and targeted therapies, topics dominating scientific discourse. For laboratories handling this compound, proper storage in amber glass containers under inert atmospheres is recommended to prevent degradation.

In conclusion, 2-{(3-chlorophenyl)methylamino}ethan-1-ol (CAS No. 64834-59-9) exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility across pharmaceuticals, materials science, and industrial applications positions it as a compound of enduring significance. As research continues to uncover new possibilities, stakeholders are encouraged to stay informed about evolving regulations and technological breakthroughs shaping its future.

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